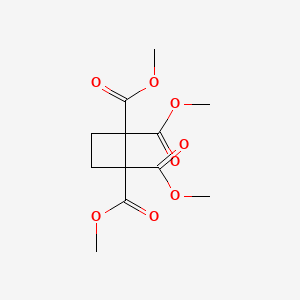

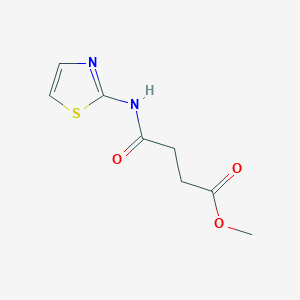

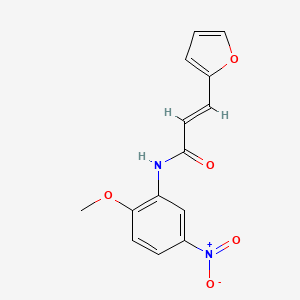

![molecular formula C17H11ClFN3O B5514643 N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)

N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide is a chemical compound studied for its potential applications and characteristics in various scientific fields. The research has mainly focused on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds similar to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide often involves condensation reactions and the formation of Schiff bases, as observed in related compounds like N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide and others involving fluorophenylhydrazide derivatives (H. Yathirajan, B. Narayana, K. Sunil, B. Sarojini, & Michael Bolte, 2007).

Molecular Structure Analysis

Compounds like N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide often exhibit planar molecular structures with specific crystal packing stabilized by hydrogen bonding and other weak interactions, as evidenced by the structural analysis of similar compounds (Li Jia-ming, 2009).

Chemical Reactions and Properties

The chemical properties of compounds similar to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide involve interactions with various reagents, leading to the formation of different chemical structures. The reactions can be influenced by the presence of functional groups, as seen in the synthesis of various fluorine-substituted derivatives (Yue Sun, Zhong-Fei Gao, Chunhua Wang, & Guige Hou, 2019).

Physical Properties Analysis

The physical properties of such compounds can be characterized by their crystal structures, thermal behavior, and spectroscopic features. Studies on similar compounds have provided insights into their stability and molecular interactions (M. K. Bharty, R. Dani, S. K. Kushawaha, O. Prakash, R. Singh, V. Sharma, R. N. Kharwar, & N. Singh, 2015).

科学的研究の応用

Antituberculosis Activity

Hydrazones derived from 4-fluorobenzoic acid hydrazide, which are structurally related to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide, have been synthesized and evaluated for their antimycobacterial activity. Specifically, compounds with substitututed methylene/ethylene 4-fluorophenylhydrazide derivatives showed significant inhibitory activity against Mycobacterium tuberculosis H37Rv, highlighting their potential as antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).

Fluorophore Applications in Biochemistry and Medicine

Quinoline derivatives, including those related to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide, are recognized for their efficacy as fluorophores. These compounds are extensively utilized in biochemistry and medicine for studying various biological systems due to their high sensitivity and selectivity (Aleksanyan & Hambardzumyan, 2013).

Chemosenor Applications

N-((Quinolin-8-yl)methylene)acetohydrazide, a compound structurally similar to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide, has been synthesized and used as an off-on fluorescence sensor with high selectivity toward Zn2+ in aqueous media. This showcases the potential of such compounds in developing sensitive and selective probes for metal ions in biological and environmental samples (Wu et al., 2018).

Anti-Cancer Activity

Derivatives incorporating a quinoline moiety, akin to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide, have been synthesized and evaluated for their anti-cancer activity. Notably, compounds from this series showed significant reduction in cell viability of neuroblastoma and breast adenocarcinoma cell lines, suggesting their potential as anticancer agents (Bingul et al., 2016).

特性

IUPAC Name |

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN3O/c18-16-13(8-11-4-1-2-7-15(11)21-16)10-20-22-17(23)12-5-3-6-14(19)9-12/h1-10H,(H,22,23)/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTFHYPUAQRBFI-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

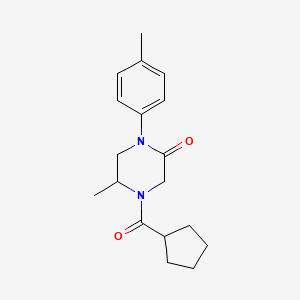

![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)

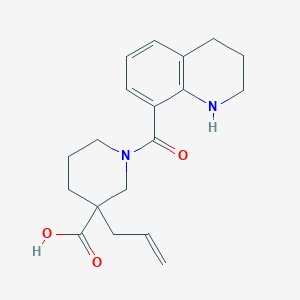

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)

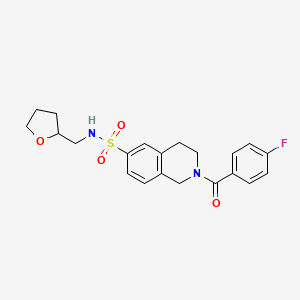

![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)